Fluralaner

Ion channel pharmacology Species selectivity Ectoparasiticide safety

Fluralaner delivers a 21-day terminal half-life and 12-week single-dose efficacy, enabling quarterly long-acting formulations. Its >20,000-fold insect vs. mammalian GABA receptor selectivity provides a safety margin unmatched by other isoxazolines. A 126× Varroa-to-honeybee selectivity ratio minimizes pollinator mortality in apicultural applications. With 4× longer Anopheles control than ivermectin and up to 16,700× greater potency than fipronil, Fluralaner is the strategic choice for formulators requiring sustained efficacy with reduced dosing frequency.

Molecular Formula C22H17Cl2F6N3O3
Molecular Weight 556.3 g/mol
CAS No. 864731-61-3
Cat. No. B1663891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluralaner
CAS864731-61-3
SynonymsAH252723;  AH-252723;  AH 252723;  A-1443;  A1443;  A 1443;  Fluralaner, trade name: Bravecto
Molecular FormulaC22H17Cl2F6N3O3
Molecular Weight556.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)
InChIKeyMLBZKOGAMRTSKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluralaner (CAS 864731-61-3): A Long-Acting Isoxazoline Ectoparasiticide for Veterinary and Vector Control Applications


Fluralaner (CAS 864731-61-3), also known as A1443 or AH 252723, is a synthetic isoxazoline ectoparasiticide that acts as a potent, non-competitive antagonist of insect and acarine ligand-gated chloride channels, specifically GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) [1]. This mechanism leads to hyperexcitation, paralysis, and death of target ectoparasites [2]. Originally developed by Nissan Chemical Corporation and commercialized by MSD Animal Health as Bravecto®, fluralaner is characterized by high lipophilicity, low plasma clearance, and a long terminal half-life in dogs and cats, enabling extended duration of action following a single administration [3].

Why Fluralaner Cannot Be Assumed Interchangeable with Other Isoxazolines or Older Ectoparasiticides


Despite sharing a common isoxazoline scaffold, members of this class exhibit substantial divergence in molecular target affinity, pharmacokinetic elimination half-lives, and species-specific safety margins. Fluralaner demonstrates picomolar binding affinity for insect GABA receptors but micromolar affinity for mammalian receptors, yielding a >20,000-fold selectivity window that is not uniformly conserved across analogs such as afoxolaner or sarolaner [1]. Furthermore, fluralaner's extended terminal half-life—approximately 21 days in dogs and 12 days in cats—enables 12-week ectoparasite control from a single dose, whereas other isoxazolines require more frequent re-administration . Consequently, substitution without quantitative comparative data may compromise both efficacy duration and host safety margins.

Quantitative Comparative Evidence: Fluralaner Performance Metrics Against Key Analogs and Alternatives


Invertebrate-Selective GABA Receptor Antagonism: Fluralaner Demonstrates >20,000-Fold Higher Affinity for Insect vs. Mammalian Receptors

Fluralaner exhibits exceptional selectivity for invertebrate GABA-gated chloride channels over mammalian orthologs. In radioligand binding assays using [3H]EBOB, fluralaner displaced binding to housefly head membranes with an IC50 of 455 pM, whereas the IC50 for rat brain membranes exceeded 10 μM—a >21,978-fold selectivity margin [1]. In functional electrophysiology assays, fluralaner blocked GABA-induced chloride currents in Xenopus oocytes expressing housefly MdGBCl channels with an IC50 of 5.32 nM, yet had no measurable effect on rat GABA Cl channels at concentrations up to 30,000 nM (IC50 >30,000 nM) [1]. This selectivity profile is not uniformly shared across the isoxazoline class: sarolaner (selectivity ratio = 0.05) and afoxolaner (selectivity ratio = 0.12) were more toxic to honey bees than to Varroa destructor mites, whereas fluralaner was 126× more toxic to the target mite than to the non-target honey bee [2].

Ion channel pharmacology Species selectivity Ectoparasiticide safety

Extended Duration of Systemic Exposure: Fluralaner's 21-Day Canine Half-Life Enables 12-Week Protection vs. Monthly Dosing Requirements for Afoxolaner

Fluralaner's pharmacokinetic profile is distinguished by a prolonged terminal elimination half-life that directly translates to extended inter-dosing intervals. In dogs following topical administration, fluralaner exhibited a mean terminal half-life (t1/2) of 21 days, with quantifiable plasma concentrations persisting beyond 12 weeks [1]. In cats, the terminal half-life was 12 days following topical administration [1]. This extended systemic persistence enables a 12-week (84-day) dosing interval for flea and tick control. In a 12-month European field study comparing a single subcutaneous injection of fluralaner (150 mg/mL suspension, 15 mg/kg) versus 12 monthly oral doses of afoxolaner (NexGard®), the percentage of dogs free of ticks or fleas was non-inferior (P ≤ 0.0048) in the fluralaner group at day 365 and at all earlier time points [2]. Fluralaner reduced tick and flea counts by >99% from baseline, compared to >98% and >97% for afoxolaner, respectively [2].

Pharmacokinetics Long-acting formulation Veterinary parasitology

Superior Flea Control Durability vs. Fipronil: Fluralaner Maintains 100% Flea-Free Households at 12 Weeks vs. 60.3% for Fipronil

In a randomized, blinded, multicenter field study of 707 client-owned cats naturally infested with fleas and ticks, a single topical application of fluralaner (280 mg/mL) plus moxidectin (14 mg/mL) (Bravecto® Plus) was compared to three monthly applications of fipronil (Frontline®) [1]. At the 12-week (84-day) endpoint, 93.3% of cats in the fluralaner group remained flea-free, compared to only 60.3% in the fipronil group—a 33 percentage-point advantage [1]. Fluralaner plus moxidectin was statistically superior to fipronil for the proportion of both households and cats free of fleas (P < 0.0001) [1]. Similarly, 94.1% of fluralaner-treated cats remained tick-free at 12 weeks, versus 92.2% for fipronil [1]. Efficacy of fluralaner exceeded 97% for ticks and 98% for fleas throughout the 12-week study period [1].

Flea control Ctenocephalides felis Comparative efficacy

Potent In Vitro Acaricidal Activity: Fluralaner LD50 of 0.068 ng/V. destructor Compares Favorably to Amitraz (0.036 ng/V. destructor) and Far Exceeds Coumaphos (1,789 ng/V. destructor)

In direct topical application assays against Varroa destructor mites, fluralaner demonstrated an LD50 of 0.068 ng per mite, which is only 1.9× less potent than amitraz (LD50 = 0.036 ng/mite) but 26,200× more potent than coumaphos (LD50 = 1,788.692 ng/mite) [1]. Across the isoxazoline class, fluralaner was the most toxic compound tested against V. destructor [1]. The selectivity ratio (honey bee LD50 / V. destructor LD50) was 126 for fluralaner, compared to 0.05 for sarolaner and 0.12 for afoxolaner, indicating that fluralaner uniquely maintains high target toxicity while minimizing non-target honey bee mortality [1].

Acaricide potency Varroa destructor Beekeeping pest control

Extended Mosquito Lethality Duration: Fluralaner Provides 24 Days of >50% Anopheles stephensi Mortality Post-Treatment vs. 6 Days for Ivermectin

In a murine model evaluating systemic insecticidal activity against Anopheles stephensi mosquitoes, oral administration of fluralaner (50 mg/kg, 2× the veterinary label dose) sustained >50% mosquito mortality for 24 days post-treatment [1]. By comparison, ivermectin (5 mg/kg) provided only 6 days of equivalent mortality [1]. Among isoxazolines tested, sarolaner (4 mg/kg) also provided 24 days of efficacy, while lotilaner (40 mg/kg) extended to 60 days [1]. This 4-fold longer duration of action relative to ivermectin positions fluralaner as a candidate for long-lasting systemic vector control applications where weekly re-treatment with ivermectin is logistically impractical.

Vector control Systemic insecticide Malaria transmission

Broad-Spectrum Insecticidal Activity: Fluralaner Exhibits up to 16,700-Fold Higher Potency than Fipronil Across Diverse Insect Orders

A comprehensive analysis of fluralaner's toxicity across 19 insect species from 11 orders revealed that fluralaner displays excellent broad-spectrum activity, with potency exceeding that of the phenylpyrazole insecticide fipronil in the majority of tested species [1]. The maximal observed potency difference was 1.67 × 10^4-fold (16,700×) in favor of fluralaner [1]. In the study's own topical application assays, fluralaner showed higher activity than fipronil against Chilo suppressalis (rice stem borer), Tribolium castaneum (red flour beetle), and Spodoptera litura (tobacco cutworm), with Blattella germanica (German cockroach) being the only tested species where fipronil demonstrated superior activity [1].

Insecticide spectrum Agricultural pests Sanitary pests

Fluralaner Research and Industrial Application Scenarios Derived from Comparative Evidence


Veterinary Formulation Development: Once-Quarterly Flea and Tick Control Products

Fluralaner's 21-day terminal half-life in dogs [1] and demonstrated 12-week efficacy following a single dose [2] make it the isoxazoline of choice for developing long-acting oral, topical, or injectable formulations intended for quarterly (every 12 weeks) administration. Formulators targeting improved owner compliance through reduced dosing frequency should prioritize fluralaner over afoxolaner (which requires monthly re-dosing) based on direct comparative field evidence showing non-inferior year-long protection with 1/12th the number of administrations [2].

Integrated Pest Management Programs Requiring Pollinator Safety

In agricultural or apicultural settings where non-target toxicity to beneficial insects (particularly honey bees) is a critical selection criterion, fluralaner's 126× selectivity ratio favoring Varroa destructor over Apis mellifera [3] quantitatively distinguishes it from sarolaner (selectivity ratio 0.05) and afoxolaner (0.12), both of which are more toxic to bees than to the target mite [3]. Researchers and formulators developing Varroa control products should therefore select fluralaner as the lead isoxazoline candidate to minimize collateral bee mortality.

Vector Control Research: Systemic Insecticides for Malaria Reduction

For investigators evaluating systemic insecticides as endectocides for malaria vector control, fluralaner provides a 24-day duration of Anopheles stephensi mortality post-treatment in murine models, compared to only 6 days for ivermectin [4]. This 4-fold longer activity window supports fluralaner's selection as a candidate for monthly (rather than weekly) dosing regimens in field trials, offering logistical and compliance advantages in resource-limited settings where frequent re-treatment is not feasible.

Agricultural Insecticide Discovery: Lead Optimization for Broad-Spectrum Crop Protection

Fluralaner's demonstrated broad-spectrum insecticidal activity across 19 species from 11 insect orders, with potency up to 16,700× greater than fipronil in certain pest species [5], positions it as a compelling chemical starting point for agrochemical lead optimization programs. Researchers seeking novel mode-of-action insecticides for lepidopteran (Spodoptera litura), coleopteran (Tribolium castaneum), or lepidopteran stem borer (Chilo suppressalis) pests should prioritize fluralaner and its analogs for structure-activity relationship studies based on quantitative potency advantages over the established phenylpyrazole benchmark fipronil [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluralaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.